4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride 4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220030-97-6
VCID: VC3006748
InChI: InChI=1S/C13H18ClNO.ClH/c1-2-10-9-11(14)3-4-13(10)16-12-5-7-15-8-6-12;/h3-4,9,12,15H,2,5-8H2,1H3;1H
SMILES: CCC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl
Molecular Formula: C13H19Cl2NO
Molecular Weight: 276.2 g/mol

4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride

CAS No.: 1220030-97-6

Cat. No.: VC3006748

Molecular Formula: C13H19Cl2NO

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride - 1220030-97-6

Specification

CAS No. 1220030-97-6
Molecular Formula C13H19Cl2NO
Molecular Weight 276.2 g/mol
IUPAC Name 4-(4-chloro-2-ethylphenoxy)piperidine;hydrochloride
Standard InChI InChI=1S/C13H18ClNO.ClH/c1-2-10-9-11(14)3-4-13(10)16-12-5-7-15-8-6-12;/h3-4,9,12,15H,2,5-8H2,1H3;1H
Standard InChI Key YQVDFJXYKUAADE-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl
Canonical SMILES CCC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl

Introduction

Chemical Identity and Structure

4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride is a synthetic organic compound belonging to the piperidine class. It consists of a piperidine ring connected to a phenoxyethyl moiety with chloro and ethyl substitutions on the phenyl ring. The hydrochloride salt form enhances its solubility and stability in aqueous solutions, making it potentially more suitable for various applications.

The compound's structure includes a piperidine ring connected via an oxygen atom to a benzene ring that has a chlorine atom at the para position and an ethyl group at the ortho position. This specific arrangement of functional groups contributes to its chemical and potential biological properties.

Chemical Identifiers and Properties

Table 1: Key Chemical Identifiers and Basic Properties

PropertyValue
CAS Number1220030-97-6
Molecular FormulaC13H19Cl2NO
Molecular Weight276.2 g/mol
IUPAC Name4-(4-chloro-2-ethylphenoxy)piperidine;hydrochloride
PubChem CID56830859
Parent Compound CID22397478

The molecular structure features a piperidine ring (a six-membered ring with one nitrogen atom) connected to a phenoxy group that is substituted with a chlorine atom at the para position and an ethyl group at the ortho position. The hydrochloride salt form is indicated by the addition of HCl to the molecule .

Structural Identifiers

Advanced chemical notation systems provide standardized ways to represent the compound's structure, facilitating its identification and comparison with other compounds.

Table 2: Structural Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C13H18ClNO.ClH/c1-2-10-9-11(14)3-4-13(10)16-12-5-7-15-8-6-12;/h3-4,9,12,15H,2,5-8H2,1H3;1H
Standard InChIKeyYQVDFJXYKUAADE-UHFFFAOYSA-N
SMILESCCC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl
Canonical SMILESCCC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl

These identifiers are essential for database searches and unambiguous identification of the compound in scientific literature and chemical databases .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride is crucial for assessing its potential applications and handling requirements.

Computed Properties

Table 3: Computed Physical and Chemical Properties

PropertyValue
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass275.0843696 Da
Monoisotopic Mass275.0843696 Da
Topological Polar Surface Area21.3 Ų
Heavy Atom Count17
Complexity206
Covalently-Bonded Unit Count2

These properties influence the compound's behavior in biological systems, including its potential for membrane permeability, solubility, and interactions with biological targets .

Solubility and Stability

As a hydrochloride salt, this compound generally exhibits enhanced water solubility compared to its free base form. The hydrochloride form is often preferred in pharmaceutical applications due to its improved stability and solubility characteristics in aqueous environments.

Structure-Activity Relationships

Comparison with Similar Compounds

Understanding the relationship between structure and activity requires comparison with structurally related compounds. The specific substitution pattern of 4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride distinguishes it from similar compounds.

Table 4: Comparison with Related Compounds

CompoundStructural DifferencesPotential Impact on Activity
4-(4-Chloro-2-methylphenoxy)piperidine hydrochlorideContains a methyl group instead of ethylMay affect lipophilicity and receptor binding
4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochlorideContains an additional ethyl linkerMay provide greater conformational flexibility and different pharmacokinetic properties
4-(4-Bromo-2-ethylphenoxy)piperidine hydrochlorideContains bromine instead of chlorineDifferent electronegativity and atomic radius may alter biological interactions

These structural variations can significantly impact the compound's biological activity, pharmacokinetics, and physicochemical properties .

Structure-Function Correlations

Key structural elements of 4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride that may influence its function include:

  • The piperidine ring: A common pharmacophore in many bioactive compounds

  • The chloro substituent: Can enhance binding to specific protein targets through halogen bonding

  • The ethyl group: Contributes to lipophilicity and may affect membrane permeability

  • The phenoxy linkage: Provides a specific spatial arrangement of functional groups

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